Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate
Overview
Description
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group at the 4-position and a 4-fluorophenyl group at the 2-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzoyl chloride with ethyl glyoxylate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
- Ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate
- Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate
- Benzyl 2-phenyloxazole-4-carboxylate
Comparison: Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its chemical and biological properties. Compared to other oxazole derivatives, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXZGKAXBLXDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569507 | |
Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-42-0 | |
Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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